(R)-5,7-Dimethoxyflavanone: A Comprehensive Technical Guide to its Natural Occurrence, Isolation, and Biological Activity
(R)-5,7-Dimethoxyflavanone: A Comprehensive Technical Guide to its Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5,7-Dimethoxyflavanone, a member of the flavonoid family, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, quantitative analysis, detailed experimental protocols for its extraction and identification, and its modulation of key signaling pathways. While the initial query specified the (R)-enantiomer of 5,7-dimethoxyflavanone, the predominant form reported in natural sources is the achiral flavone, 5,7-dimethoxyflavone. Flavanones possess a chiral center at the C2 position and can exist as (R) and (S) enantiomers, which are often found in nature as scalemic or racemic mixtures. However, the bulk of scientific literature focuses on the corresponding flavone. This document will primarily address 5,7-dimethoxyflavone, with a note on the stereochemistry where relevant.
Natural Occurrence and Sources
5,7-Dimethoxyflavone is predominantly found in the plant kingdom, with significant concentrations in the rhizomes of species belonging to the Zingiberaceae family.
Primary Natural Sources:
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Kaempferia parviflora (Black Ginger): Native to Thailand, this plant is the most widely recognized and studied source of 5,7-dimethoxyflavone. The rhizomes are rich in various methoxyflavones, with 5,7-dimethoxyflavone being a major constituent.
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Boesenbergia pandurata (Fingerroot): Another member of the ginger family found in Southeast Asia, the rhizomes of Boesenbergia pandurata also contain a variety of flavonoids, including 5,7-dimethoxyflavone.[1]
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Scutellaria baicalensis (Baikal Skullcap): The roots of this plant are a source of numerous flavonoids. While rich in compounds like baicalein and wogonin, the presence of 5,7-dimethoxyflavone has been reported, though typically in lower concentrations compared to the primary sources.[2]
Data Presentation: Quantitative Analysis
The concentration of 5,7-dimethoxyflavone can vary significantly depending on the plant source, geographical location, and the extraction method employed.
Table 1: Quantitative Analysis of 5,7-Dimethoxyflavone in Kaempferia parviflora Rhizomes
| Extraction Method | Solvent System | Yield of 5,7-Dimethoxyflavone | Reference |
| Maceration (7 days) | 95% Ethanol | 48.10 ± 9.62 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 75% Ethanol | 3.49 ± 0.70 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 50% Ethanol | 2.14 ± 0.43 g/100 mL of concentrated extract | [3] |
| Maceration (7 days) | 25% Ethanol | 1.11 ± 0.02 g/100 mL of concentrated extract | |
| TLC-Densitometry | Not specified | 2.15 ± 0.64 g/100 g of dry rhizomes | |
| TLC Image Analysis | Not specified | 1.96 ± 0.51 g/100 g of dry rhizomes | |
| Sonication-Assisted Extraction (45 mins) | 95% Ethanol | 0.29 g/100 mL of concentrated extract |
Note: Quantitative data for 5,7-dimethoxyflavone in Boesenbergia pandurata and Scutellaria baicalensis is less specific in the reviewed literature, which often reports on a broader range of flavonoids.
Experimental Protocols
Protocol 1: Extraction of 5,7-Dimethoxyflavone from Kaempferia parviflora Rhizomes
This protocol details three common extraction methods: maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
1.1. Plant Material Preparation:
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Obtain dried rhizomes of Kaempferia parviflora.
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Grind the rhizomes into a fine powder using a mechanical grinder.
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Sieve the powder to ensure a uniform particle size.
1.2. Maceration Protocol:
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Weigh 10 g of the dried rhizome powder.
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Place the powder in a sealed container and add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
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Seal the container and keep it at room temperature for 7 days, with occasional shaking.
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After 7 days, filter the mixture through Whatman No. 1 filter paper.
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Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.
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Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C.
1.3. Ultrasound-Assisted Extraction (UAE) Protocol:
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Weigh 5 g of the dried rhizome powder.
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Place the powder in a flask and add 250 mL of 95% ethanol (1:50 solid-to-solvent ratio).
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Place the flask in an ultrasonic bath.
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Sonicate for a specified duration (e.g., 15-45 minutes).
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Filter the mixture and concentrate the extract as described in the maceration protocol.
1.4. Microwave-Assisted Extraction (MAE) Protocol:
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Weigh 1 g of the dried rhizome powder.
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Place the powder in a microwave extraction vessel and add the appropriate solvent.
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Set the microwave parameters (e.g., 360 W for 2 minutes for water-based extraction).
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After extraction, allow the vessel to cool, then filter and concentrate the extract.
Protocol 2: Isolation and Purification of 5,7-Dimethoxyflavone by Column Chromatography
2.1. Preparation of the Crude Extract:
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A concentrated crude extract is obtained using one of the methods described in Protocol 1.
2.2. Column Chromatography Procedure:
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Stationary Phase: Silica gel (60-120 mesh) is typically used.
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid at a ratio of 5:4:1:0.2). Visualize the spots under UV light (254 nm).
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Pooling and Concentration: Combine the fractions containing the pure 5,7-dimethoxyflavone (identified by comparing the Rf value with a standard) and concentrate them to obtain the purified compound.
Protocol 3: Identification and Structural Elucidation
3.1. High-Performance Liquid Chromatography (HPLC):
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Column: C18 reversed-phase column.
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Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A common mobile phase is methanol:0.1% v/v aqueous acetic acid (70:30 v/v).
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Detection: UV detector set at a wavelength where 5,7-dimethoxyflavone shows maximum absorbance (e.g., 254 nm).
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Identification: Compare the retention time of the peak in the sample with that of a pure standard of 5,7-dimethoxyflavone.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule.
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Expected Signals for 5,7-Dimethoxyflavone:
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Singlets for the two methoxy groups (around δ 3.8-4.0 ppm).
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Signals for the aromatic protons on the A and B rings. The protons at C6 and C8 of the A-ring will appear as doublets, and the protons of the unsubstituted B-ring will show characteristic multiplets.
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A singlet for the proton at C3.
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13C-NMR (Carbon NMR): Provides information about the number and types of carbon atoms.
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Expected Signals for 5,7-Dimethoxyflavone:
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Signals for the two methoxy carbons (around δ 55-56 ppm).
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Signals for the aromatic carbons and the carbons of the pyranone ring. The carbonyl carbon (C4) will appear at a downfield chemical shift (around δ 176 ppm).
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3.3. Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI-MS) is commonly used.
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Analysis: Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M+H]+ or [M-H]-) corresponding to the molecular weight of 5,7-dimethoxyflavone (C17H14O4, MW: 282.29 g/mol ).
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Fragmentation Pattern: Tandem MS (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. Common fragmentations for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring.
Signaling Pathways and Biological Activities
5,7-Dimethoxyflavone has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its anti-inflammatory effects.
Inhibition of NF-κB and MAPK Signaling Pathways
In vitro studies have demonstrated that 5,7-dimethoxyflavone can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This anti-inflammatory action is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
